1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine
Description
1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine core substituted with two distinct aromatic moieties: a 5-chlorothiophene-2-carbonyl group and a 2,3-dihydro-1-benzofuran-5-yl group. This structure combines electron-withdrawing (chlorothiophene) and electron-donating (dihydrobenzofuran) components, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2S/c18-16-4-3-15(22-16)17(20)19-7-5-13(10-19)11-1-2-14-12(9-11)6-8-21-14/h1-4,9,13H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZXVQRMFNJLEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Chlorothiophene Moiety: Starting with thiophene, chlorination can be achieved using reagents like sulfuryl chloride (SO2Cl2) under controlled conditions.
Synthesis of the Dihydrobenzofuran Ring: This can be synthesized from phenol derivatives through cyclization reactions.
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized via the reaction of 1,4-diketones with ammonia or primary amines.
Coupling Reactions: The final step involves coupling the chlorothiophene, dihydrobenzofuran, and pyrrolidine moieties using appropriate coupling agents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the chlorothiophene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action for 1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Key Observations :
- Chlorothiophene vs.
- Dihydrobenzofuran vs. Benzofuran : The 2,3-dihydrobenzofuran moiety reduces aromaticity, increasing flexibility and altering binding interactions (e.g., with enzymes or receptors) relative to fully aromatic benzofuran systems .
- Pyrrolidine vs. Pyrrolidin-2-one : The absence of a ketone group (as in pyrrolidin-2-one derivatives) may reduce hydrogen-bonding capacity but enhance metabolic stability .
Pharmacological and Functional Comparisons
Antioxidant Activity
For example:
- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one: Demonstrated 1.5× higher DPPH scavenging activity than ascorbic acid, attributed to synergistic effects of the chlorophenol and thiooxadiazole groups .
- 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives : Showed moderate reducing power (optical density: ~1.1–1.2 at 700 nm), correlating with electron-donating substituents .
Antimicrobial and Anticancer Potential
The dihydrobenzofuran moiety in the target compound shares structural similarities with antimicrobial agents such as:
- 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines : Exhibited MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli due to thiazole-mediated disruption of bacterial membranes .
- 2,3-Diphenoxysubstituted naphthalene-1,4-diones with 5-oxopyrrolidine: Demonstrated anticancer activity (IC₅₀: 5–15 μM) via ROS generation and apoptosis induction .
Spectroscopic Characterization
Hypothetical analytical data can be inferred from related compounds:
Biological Activity
The compound 1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound consists of a pyrrolidine ring substituted with a 5-chlorothiophene-2-carbonyl group and a 2,3-dihydro-1-benzofuran moiety. The structural formula can be represented as follows:
Key Features
- Molecular Weight: Approximately 293.79 g/mol
- Functional Groups: Contains thiophene, carbonyl, and benzofuran groups which are known to influence biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiophene have been reported to show effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Research into related thiophene derivatives has shown they can inhibit angiogenesis, which is crucial for tumor growth. For instance, studies have demonstrated that compounds containing similar structures can suppress vascular endothelial cell proliferation .
Neuropharmacological Effects
The pyrrolidine component may contribute to neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may be beneficial in treating depression and other neurological disorders .
Study 1: Antimicrobial Evaluation
In a laboratory setting, a series of thiophene derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL, suggesting strong antimicrobial potential .
Study 2: Anticancer Activity
A study focused on the anticancer properties of thiophene derivatives showed that one compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that the structural features common to thiophenes may enhance their effectiveness as anticancer agents .
Research Findings Summary Table
Q & A
Q. What are the key synthetic routes for 1-(5-Chlorothiophene-2-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, and how do reaction parameters affect yield and purity?
- Methodological Answer : The synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives (e.g., acyl chlorides) with substituted pyrrolidine intermediates. Critical parameters include:
- Temperature : Elevated temperatures (80–100°C) accelerate coupling but may increase side reactions like decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while chlorinated solvents (e.g., DCM) improve solubility of aromatic intermediates .
- Catalysts : Use of coupling agents like EDCI or HOBt improves amide bond formation efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the target compound from by-products .
Q. How can NMR and mass spectrometry (MS) confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify the presence of the pyrrolidine ring (δ 2.5–3.5 ppm for protons), 2,3-dihydrobenzofuran (δ 6.5–7.5 ppm for aromatic protons), and 5-chlorothiophene carbonyl (δ 165–170 ppm in 13C for C=O) .
- High-Resolution MS (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. Fragmentation patterns should align with the loss of Cl (m/z 35) and thiophene moieties .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate by-product formation during the coupling step?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and stoichiometry to identify optimal conditions. For example, reducing temperature to 60°C in DMF decreases hydrolysis of the acyl chloride intermediate .
- In Situ Monitoring : Use FT-IR to track carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) peaks, halting reactions at >90% conversion to minimize by-products .
- Additives : Catalytic DMAP or pyridine neutralizes HCl by-products, improving reaction efficiency .
Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., serotonin receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions between the compound’s chlorothiophene moiety and receptor hydrophobic pockets. Prioritize poses with hydrogen bonds to pyrrolidine NH groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to rank derivatives .
Q. How can contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?
- Methodological Answer :
- Pharmacokinetic Studies : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways (via LC-MS/MS) to identify rapid clearance or prodrug activation .
- Dose-Response Refinement : Adjust in vivo dosing regimens based on bioavailability data. For example, increase frequency if rapid metabolism is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
